molecular formula C24H37NO4 B14221131 N-Pentadec-2-enoyl-L-tyrosine CAS No. 825637-87-4

N-Pentadec-2-enoyl-L-tyrosine

Cat. No.: B14221131
CAS No.: 825637-87-4
M. Wt: 403.6 g/mol
InChI Key: KCMHEERQAOYHEB-QFIPXVFZSA-N
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Description

N-Pentadec-2-enoyl-L-tyrosine is a synthetic, acylated derivative of the native amino acid L-tyrosine, supplied as a high-purity compound for research applications. Acylated tyrosine derivatives are a prominent class of compounds in medicinal chemistry and chemical biology, often explored for their enhanced membrane permeability and metabolic stability compared to their parent amino acid. Tyrosine serves as a crucial metabolic precursor for key neurotransmitters (dopamine, norepinephrine, epinephrine) and thyroid hormones . Furthermore, tyrosine derivatives have been extensively investigated as potent agonists for nuclear receptors like PPARgamma, which is a primary target in metabolic disease research such as for type 2 diabetes . Other research avenues for functionalized tyrosine analogs include their use as stimuli-responsive fluorescent probes in peptide science, enabling the study of protein interactions and localization . Researchers are encouraged to utilize this compound in foundational in vitro assays to characterize its specific mechanism of action, binding affinity, and functional activity in their respective biological systems. This product is intended for research purposes by qualified laboratory personnel only. It is not approved for human or animal consumption, nor for any diagnostic, therapeutic, or personal uses.

Properties

CAS No.

825637-87-4

Molecular Formula

C24H37NO4

Molecular Weight

403.6 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(pentadec-2-enoylamino)propanoic acid

InChI

InChI=1S/C24H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23(27)25-22(24(28)29)19-20-15-17-21(26)18-16-20/h13-18,22,26H,2-12,19H2,1H3,(H,25,27)(H,28,29)/t22-/m0/s1

InChI Key

KCMHEERQAOYHEB-QFIPXVFZSA-N

Isomeric SMILES

CCCCCCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

Structural Elucidation and Advanced Analytical Methodologies for N Pentadec 2 Enoyl L Tyrosine

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopic methods are fundamental to elucidating the intricate structural details of N-Pentadec-2-enoyl-L-tyrosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Isotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of N-acyl amino acids. mdpi.com Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, the complete planar structure and conformational details can be determined. researchgate.net For instance, in related N-acyl-L-tyrosine compounds, ¹H and ¹³C NMR data in deuterated methanol (B129727) (MeOD-d₄) have been used to confirm structural proposals based on mass spectrometry data. mdpi.com The analysis of chemical shifts and coupling constants provides information on the rotational isomerism and the effects of different substituents on the conformational equilibrium. auremn.org.br For the L-tyrosine moiety, characteristic signals in the aromatic region of the ¹H NMR spectrum confirm the para-substituted benzene (B151609) ring. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N-Acyl-L-Tyrosine Analogs in MeOD-d₄

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Tyrosine α-CH ~4.6 ~56.0
Tyrosine β-CH₂ ~3.0-3.2 ~38.0
Tyrosine Aromatic CH ~6.7-7.1 ~116.0-131.0
Tyrosine Phenolic C - ~157.0
Acyl α-CH₂ ~2.2 ~37.0
Acyl ω-CH₃ ~0.9 ~14.0

Note: The exact chemical shifts for this compound would require experimental data for the specific compound. The data presented is a generalized representation based on similar structures.

Mass Spectrometry (MS) and High-Resolution MS for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are indispensable for determining the molecular formula and analyzing the fragmentation patterns of this compound. Ultra-high-resolution electrospray ionization mass spectrometry (UHR-ESI-MS) can determine the molecular formula with high accuracy. mdpi.com Tandem mass spectrometry (MS/MS) provides characteristic fragmentation patterns. For N-acyl-L-tyrosine compounds, a common fragmentation involves the loss of the acyl chain and the detection of the protonated tyrosine fragment (m/z 182.0811). mdpi.com Further fragmentation of the tyrosine moiety can lead to the loss of water (H₂O) and ammonia (B1221849) (NH₃). mdpi.com The analysis of these fragmentation patterns is crucial for identifying the specific acyl group and the amino acid residue. researchgate.netnih.gov

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment Ion Proposed Structure Predicted m/z
[M+H]⁺ Protonated this compound 404.2795
[M-C₁₅H₂₇O+H]⁺ Protonated Tyrosine 182.0812
[C₉H₁₀O₂]⁺ Tyrosine fragment after loss of NH₃ and CO 136.0756

Note: These are predicted values. Actual experimental values may vary slightly.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the key functional groups present in this compound. IR spectroscopy can confirm the presence of amide, carboxylic acid, and aromatic functionalities. researchgate.net For the L-tyrosine component, characteristic IR bands include those for the -NH₂ and -OH groups, as well as the C=O stretching of the carboxylic acid and the aromatic ring vibrations. researchgate.netresearchgate.net

UV-Vis spectroscopy is particularly useful for analyzing the tyrosine chromophore. d-nb.info The phenol (B47542) side chain of tyrosine exhibits characteristic UV absorbance maxima. d-nb.info The position and intensity of these bands can be sensitive to the local environment and conformational changes. d-nb.infonih.gov

Table 3: Key Infrared Absorption Bands for N-Acyl-L-Tyrosine Compounds

Functional Group Wavenumber (cm⁻¹)
O-H Stretch (Phenol) ~3200-3400
N-H Stretch (Amide) ~3300
C=O Stretch (Amide I) ~1640
N-H Bend (Amide II) ~1540
C=O Stretch (Carboxylic Acid) ~1700-1725
Aromatic C=C Stretch ~1500-1600

Note: The exact wavenumbers can vary depending on the specific molecular environment and sample preparation.

Chromatographic Methods for Purity Assessment, Isolation, and Quantification

Chromatographic techniques are essential for the separation, purification, quantification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of N-acyl amino acids. researchgate.net Reversed-phase HPLC, often using a C18 column, is commonly employed for the separation of these compounds. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous solvent with an acid modifier (like trifluoroacetic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govipp.pt Detection is often performed using a UV detector, monitoring at wavelengths characteristic of the tyrosine chromophore (e.g., 274 nm). nih.govipp.pt This method allows for the quantification of the compound and the assessment of its purity by separating it from starting materials, byproducts, and other impurities. helixchrom.comeaglebio.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound, typically after derivatization to increase its volatility. nih.gov Common derivatization procedures for amino acids and related compounds involve esterification of the carboxylic acid group and acylation or silylation of the amino and hydroxyl groups. mdpi.comresearchgate.net The resulting volatile derivatives can then be separated by GC and identified by their mass spectra. nih.govhmdb.ca This technique can be highly sensitive and is suitable for quantitative analysis, particularly in complex biological matrices. nih.govnih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a fundamental, rapid, and cost-effective technique for monitoring the progress of the chemical synthesis of this compound. The synthesis typically involves the acylation of the amino group of L-tyrosine with pentadec-2-enoyl chloride or a similarly activated derivative of pentadec-2-enoic acid. TLC allows for the qualitative assessment of the reaction mixture over time, confirming the consumption of starting materials and the formation of the desired product.

The progress of the reaction can be tracked by spotting the reaction mixture on a TLC plate, typically silica (B1680970) gel, alongside the starting materials (L-tyrosine and the fatty acid derivative) as standards. rsc.org The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica gel) and a mobile phase. iitg.ac.in For N-acyl amino acids, a common mobile phase is a mixture of a non-polar and a polar solvent, such as hexane (B92381) and ethyl acetate (B1210297) or n-butanol, acetic acid, and water. rsc.orgreachdevices.com

After eluting the plate with the chosen solvent system, the separated spots are visualized. Since L-tyrosine contains a primary amine and the product contains an amide, specific visualization agents can be employed. Ninhydrin (B49086) is a common reagent that reacts with the free amino group of L-tyrosine to produce a characteristic purple or yellow-orange spot, while the N-acylated product will not react with ninhydrin. iitg.ac.inrsc.org Both the starting tyrosine and the final product can often be visualized under a UV lamp (254 nm) due to the aromatic tyrosine ring. rsc.org The disappearance of the L-tyrosine spot and the appearance of a new spot corresponding to the product indicate the reaction's progression. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for each compound in a given system and helps in identification.

Table 1: Representative TLC System for Monitoring this compound Synthesis
ParameterDescriptionExample/DetailsReference
Stationary PhaseThe solid adsorbent material coated on the plate.Silica gel 60 F254 pre-coated plates rsc.org
Mobile PhaseThe solvent system that moves up the plate by capillary action.n-Butanol : Acetic Acid : Water (3:1:1 v/v/v) reachdevices.com
VisualizationMethods to detect the separated, colorless spots.1. UV light at 254 nm for aromatic compounds. rsc.org
2. Ninhydrin spray (0.2% in ethanol) followed by heating to detect free amino groups. iitg.ac.inrsc.org
Expected ObservationsChanges observed as the reaction proceeds to completion.Disappearance of the L-tyrosine spot (lower Rf, ninhydrin positive). reachdevices.com
Appearance and intensification of the this compound product spot (higher Rf, ninhydrin negative). rsc.org

Advanced Analytical Approaches for Studying Biological Interactions and Cellular Uptake

To understand the biological role of this compound, it is crucial to investigate its behavior in a cellular context. Advanced analytical techniques provide the sensitivity and specificity required to study its uptake, metabolic fate, and interaction with molecular targets.

Single-Cell Inductively Coupled Plasma-Mass Spectrometry (SC-ICP-MS) for Intracellular Dynamics

Single-Cell Inductively Coupled Plasma-Mass Spectrometry (SC-ICP-MS) is a powerful technique for the quantitative elemental analysis of individual cells. jst.go.jpnih.gov While it cannot directly detect organic molecules like this compound, it can be adapted to study its intracellular dynamics by using a metal- or heteroatom-tagged version of the compound. For instance, a derivative of the molecule could be synthesized to include an element not naturally abundant in the cell, such as boron, a specific metal, or a halogen like iodine, which can be readily detected by ICP-MS. genome.jpsemanticscholar.org

This approach allows for the precise measurement of the amount of the tagged compound taken up by thousands of individual cells per minute. researchgate.net Such analysis reveals the distribution of uptake across a cell population, highlighting potential cellular heterogeneity that would be obscured by traditional bulk analysis methods. researchgate.net A study on 4-borono-L-phenylalanine (BPA), an amino acid derivative, successfully used SC-ICP-MS to measure its uptake in individual cancer cells, demonstrating the feasibility of this approach for modified amino acid compounds. semanticscholar.org A similar strategy could be applied to a boron-containing analogue of this compound to explore its cellular uptake and retention, providing critical data for understanding its mechanism of action. semanticscholar.org

Table 2: Hypothetical SC-ICP-MS Strategy for this compound
StepDescriptionKey ConsiderationsReference
1. Compound LabelingSynthesize an analogue of this compound containing a specific isotope or element detectable by ICP-MS (e.g., Boron-10).The tag should not significantly alter the compound's biological activity. semanticscholar.org
2. Cell TreatmentIncubate the target cell population with the labeled compound.Concentration and incubation time must be optimized. semanticscholar.org
3. Sample PreparationWash cells to remove extracellular compound and prepare a single-cell suspension at a controlled concentration (~10^5 cells/mL).Cell integrity must be preserved. The washing procedure must be thorough to avoid background signal. semanticscholar.orgresearchgate.net
4. SC-ICP-MS AnalysisIntroduce the cell suspension into the ICP-MS. Each cell generates a distinct ion pulse for the targeted element.Requires an ICP-MS with high time resolution (dwell times <10 ms) to resolve individual cell events. jst.go.jpnih.gov
5. Data AnalysisQuantify the mass of the element per cell from the ion pulse intensity. Generate frequency distributions of uptake across the population.Provides insights into cellular heterogeneity and identifies subpopulations with high or low uptake. semanticscholar.orgresearchgate.net

Isotopic Labeling Strategies for Metabolic Tracing and Pathway Elucidation

Stable Isotope-Resolved Metabolomics (SIRM) is a key technique for elucidating the metabolic fate of a compound within a biological system. nih.gov By synthesizing this compound with stable, non-radioactive heavy isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), its journey through metabolic pathways can be traced. mdpi.com

The synthesis would involve using isotopically labeled precursors, such as [U-¹³C]-L-tyrosine or [¹⁵N]-L-tyrosine, which are commercially available. pnas.orgisotope.com Once the labeled this compound is introduced into a cell culture or organism, its breakdown products and downstream metabolites will incorporate the heavy isotopes. nih.gov These labeled metabolites can be detected and distinguished from their unlabeled counterparts by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy due to their increased mass. nih.govmdpi.com

This strategy can answer several critical questions:

Is the compound metabolized?

Is the amide bond cleaved, separating the fatty acid and tyrosine moieties?

Are the constituent parts incorporated into other cellular components like proteins, lipids, or intermediates of central carbon metabolism?

For example, if the tyrosine portion is labeled with ¹⁵N, the appearance of ¹⁵N in other amino acids or nitrogenous metabolites would indicate catabolism and reutilization of the nitrogen atom. frontiersin.org Tracking ¹³C from the pentadecenoyl chain would reveal its fate in fatty acid metabolism. This approach provides a dynamic view of the compound's role in cellular biochemistry. pnas.org

Table 3: Isotopic Labeling Strategies for Metabolic Tracing
Isotopic LabelLabeled PrecursorMetabolic Question AddressedAnalytical TechniqueReference
¹⁵N[¹⁵N]-L-TyrosineFate of the amino acid nitrogen; amide bond stability.LC-MS mdpi.comfrontiersin.org
¹³C[U-¹³C₉]-L-TyrosineFate of the tyrosine carbon skeleton.LC-MS, GC-MS pnas.org
¹³C or ²H¹³C or ²H-labeled Pentadec-2-enoic acidFate of the fatty acid chain (e.g., beta-oxidation, incorporation into complex lipids).LC-MS, GC-MS mdpi.comnih.gov

X-ray Crystallography and Molecular Modeling for Ligand-Target Complex Analysis

Understanding the therapeutic or biological effect of this compound often requires identifying its specific molecular target, typically a protein such as an enzyme or receptor. X-ray crystallography and molecular modeling are powerful, complementary techniques for visualizing and analyzing the interaction between a ligand and its target protein at an atomic level. researchgate.net

Molecular Modeling: Before a physical structure is available, computational molecular docking can be used to predict the binding pose of this compound within the active or allosteric site of a hypothesized target protein. researchgate.net These simulations use scoring functions to estimate the binding affinity and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking involving the tyrosine ring, that stabilize the complex. csic.esresearchgate.net Molecular dynamics simulations can further assess the stability of the predicted binding pose over time. csic.es

X-ray Crystallography: This technique provides definitive, high-resolution structural information. It involves co-crystallizing the target protein with this compound and then diffracting X-rays through the resulting crystal. The diffraction pattern is used to calculate an electron density map, which allows for the precise modeling of the atomic positions of both the protein and the bound ligand. rcsb.orgpan.pl The resulting crystal structure confirms the binding site, the conformation of the ligand, and the specific amino acid residues involved in the interaction. researchgate.net Such structural insights are invaluable for understanding the compound's mechanism of action and for guiding the rational design of more potent or specific analogues. nih.gov

Table 4: Example Data from a Hypothetical Crystallographic Study of a Target-Ligand Complex
ParameterHypothetical Value/DescriptionSignificanceReference
PDB IDXXXXUnique identifier for the deposited structure in the Protein Data Bank. rcsb.org
Resolution2.1 ÅA measure of the level of detail in the crystal structure. Lower values are better. rcsb.org
R-work / R-free0.18 / 0.22Statistical values indicating the quality of the fit between the model and the experimental data. rcsb.org
Key InteractionsHydrogen bond between tyrosine-OH and Asp104; Hydrophobic packing of the pentadecenoyl chain in a nonpolar pocket.Identifies the specific chemical forces responsible for binding affinity and specificity. researchgate.netnih.gov

Biological Activities and Mechanistic Investigations of N Pentadec 2 Enoyl L Tyrosine and N Acyl L Tyrosine Analogues

Modulation of Cellular Signaling Pathways

N-acyl-L-tyrosine derivatives have been shown to influence key cellular signaling cascades by interacting with intracellular receptors and affecting protein modification events.

A significant area of research has focused on the development of N-acyl-L-tyrosine analogues as potent and selective ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are crucial regulators of lipid metabolism and glucose homeostasis. mdpi.com Specifically, a series of N-(2-benzoylphenyl)-L-tyrosine derivatives have been identified as powerful and selective PPARγ agonists. acs.orgacs.orgnih.gov

Initial studies identified structurally novel PPARγ agonists from which structure-activity relationships were developed. acs.org It was found that substituting the benzyl (B1604629) group in early-generation compounds with moieties known to confer in vivo potency in other classes of antidiabetic agents led to a dramatic increase in functional potency and binding affinity for PPARγ. acs.orgnih.gov This optimization resulted in compounds like (2S)-((2-benzoylphenyl)amino)-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid, which demonstrated high affinity and potent antihyperglycemic and antihyperlipidemic activity in rodent models of type 2 diabetes. acs.orgnih.gov Molecular docking studies have helped elucidate the binding mechanism, showing that these ligands interact with key amino acid residues within the PPARγ binding pocket, such as Glu 295, Arg 288, and Ser 302. pharmatutor.org

In contrast to the thiazolidinedione (TZD) class of PPARγ agonists, certain tyrosine-based agonists have shown greater activity with mutant PPARγ receptors associated with insulin (B600854) resistance, suggesting a different and potentially more robust mechanism of activation. oup.com While PPARγ has been the primary target, research has also extended to other PPAR subtypes. A series of N-acetyl-L-tyrosine derivatives were synthesized and evaluated for PPAR transactivation, with some compounds showing preferential activation of PPARα over PPARγ, highlighting their potential role in regulating lipid homeostasis. researchgate.net

Table 1: PPARγ Agonistic Activity of Selected N-(2-benzoylphenyl)-L-tyrosine Analogues This table is interactive. You can sort and filter the data.

Compound Name PPARγ Binding Affinity (pKi) PPARγ Functional Potency (pEC50) Reference
(2S)-((2-Benzoylphenyl)amino)-3-{4-[2-(methylpyridin-2-ylamino)ethoxy]phenyl}propionic acid (18) 7.96 8.01 acs.org
3-{4-[2-(Benzoxazol-2-ylmethylamino)ethoxy]phenyl}-(2S)-((2-benzoylphenyl)amino)propanoic acid (19) 8.43 8.87 acs.org
(2S)-((2-Benzoylphenyl)amino)-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl}propanoic acid (20) 8.94 9.47 acs.orgacs.org

L-tyrosine is a fundamental precursor for the synthesis of catecholamines, a process where the rate-limiting step is the hydroxylation of tyrosine by the enzyme tyrosine hydroxylase. examine.com N-acylated derivatives, such as N-acetyl-L-tyrosine (NALT), can also participate in this pathway. NALT acts as a source of L-tyrosine, which is then converted by tyrosine hydroxylase into L-DOPA, a precursor to dopamine (B1211576) and other neurotransmitters. neuroactive.co.zapatsnap.com

Beyond precursor supply, N-acyl-tyrosine analogues can modulate signaling pathways that involve protein kinases. Studies on N-acetyl-L-tyrosine have shown that it can induce a state of mitohormesis—a protective response to low levels of stress. nih.govembopress.orgnih.gov NALT appears to cause a transient perturbation of mitochondrial membrane potential, leading to a small increase in reactive oxygen species (ROS). embopress.orgmedchemexpress.com This ROS signal triggers a retrograde response, activating the FoxO and Keap1 pathways, which in turn enhances the expression of antioxidant enzyme genes. nih.govmedchemexpress.com This mechanism suggests an indirect influence on the phosphorylation state and activity of proteins within these cytoprotective signaling cascades.

Furthermore, studies on the structurally related antioxidant N-acetyl-L-cysteine (NAC) provide a model for how N-acylated amino acids can directly affect kinase activity. In mast cells, NAC was found to inhibit the antigen-mediated activation of Syk, a non-receptor tyrosine kinase, while the activation of another kinase, Lyn, remained unaffected. core.ac.uk This selective inhibition of a specific tyrosine kinase highlights the potential for N-acylated compounds to precisely modulate phosphorylation-dependent signaling events. core.ac.uk

Direct evidence for the interaction of N-Pentadec-2-enoyl-L-tyrosine or its close analogues with G-Protein Coupled Receptors (GPCRs) is not extensively documented in available research. However, the broader family of endogenous fatty acid amides, which are structurally related, includes well-known GPCR ligands. The N-acylethanolamines, such as anandamide (B1667382) (N-arachidonoylethanolamide), are primary examples. Anandamide is recognized as an endogenous agonist for cannabinoid (CB) receptors, which are GPCRs. nih.gov Interestingly, anandamide also activates PPARγ receptors, demonstrating a link between these two signaling systems. nih.gov The metabolism of these fatty acid amides is primarily handled by the enzyme fatty acid amide hydrolase (FAAH). nih.gov Given the structural similarities, it is plausible that long-chain N-acyl-L-tyrosines could interact with components of the endocannabinoid system, including its GPCRs or metabolic enzymes, though this remains an area for further investigation.

Impact on Protein Phosphorylation and Kinase Activity (analogous to L-tyrosine's role)

Enzyme Interactions and Catalytic Modulation

N-acyl-L-tyrosine compounds can act as substrates, inhibitors, or activators for a variety of enzymes, thereby modulating key metabolic and physiological pathways.

The metabolic fate of L-tyrosine is controlled by several key enzymes, and N-acylation can significantly alter how these compounds are processed.

Tyrosine Hydroxylase : This enzyme catalyzes the conversion of L-tyrosine to L-DOPA, the rate-limiting step in the biosynthesis of dopamine, norepinephrine (B1679862), and epinephrine (B1671497). examine.com N-acetyl-L-tyrosine (NALT) is recognized as a bioavailable precursor to L-tyrosine. neuroactive.co.zapatsnap.com After administration, it can be deacetylated in the body to provide free L-tyrosine, which then serves as a substrate for tyrosine hydroxylase, thereby supporting catecholamine synthesis. examine.compatsnap.com

Tyrosine Aminotransferase (TAT) : This enzyme is responsible for the first step in the catabolic pathway of tyrosine, converting it to 4-hydroxyphenylpyruvate through a transamination reaction. wikipedia.orgnih.gov The enzyme acts on the amino group of tyrosine. N-acylation of this amino group, as in this compound, would sterically and chemically block the site of action for TAT. Therefore, N-acylated tyrosine derivatives are not expected to be substrates for this enzyme and would resist this primary degradation pathway.

Beyond the primary tyrosine metabolic pathways, N-acyl-L-tyrosine analogues interact with other significant enzymes.

Tyrosinase : This enzyme is crucial for melanin (B1238610) biosynthesis, catalyzing the oxidation of L-tyrosine to L-DOPA and its subsequent conversion to dopaquinone. nih.gov Several N-acyl dehydrotyrosine compounds, isolated from the marine bacterium Thalassotalea sp., have been identified as tyrosinase inhibitors. nih.gov The inhibitory concentration (IC50) of these compounds varies with the structure of the acyl chain. For instance, the compound with a C12 acyl chain showed better inhibition than those with longer chains, and its potency was comparable to that of the known inhibitor arbutin. nih.gov N-acetyl-L-tyrosine itself can act as a substrate for mushroom tyrosinase, being hydroxylated to N-acetyl dopa and then oxidized to N-acetyl dopaquinone. nih.gov This interaction can be inhibited by compounds like kojic acid. nih.gov

Table 2: Tyrosinase Inhibitory Activity of N-acyl dehydrotyrosines This table is interactive. You can sort and filter the data.

Compound Acyl Chain IC50 (μM) Reference
N-(dodecanoyl)dehydrotyrosine (1) C12:0 130 ± 10 nih.gov
N-(tetradecanoyl)dehydrotyrosine (2) C14:0 470 ± 10 nih.gov
N-(hexadecanoyl)dehydrotyrosine (3) C16:0 280 ± 10 nih.gov
N-(hexadec-9-enoyl)dehydrotyrosine (4) C16:1 Inactive nih.gov
N-(octadec-11-enoyl)dehydrotyrosine (5) C18:1 Inactive nih.gov

Citrate (B86180) Synthase : L-tyrosine has been shown to inhibit the activity of citrate synthase, a key enzyme in the citric acid cycle. medchemexpress.com While the direct effect of its N-acylated forms on this enzyme is not specified, modification of the amino acid structure could potentially alter this inhibitory activity.

Fatty Acid Amide Hydrolase (FAAH) : As mentioned previously, this enzyme is responsible for the degradation of N-acylethanolamines. nih.gov The structural similarity of N-acyl-L-tyrosines to FAAH substrates suggests a potential for interaction, where they could act as either substrates or inhibitors, thereby influencing the levels of endocannabinoids and other bioactive fatty acid amides.

Investigations of Covalent or Non-Covalent Binding Mechanisms

The interaction of N-acyl amino acids with their biological targets can occur through either covalent or non-covalent binding. Non-covalent interactions are transient, relying on forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. In contrast, covalent binding involves the formation of a stable, irreversible chemical bond between the inhibitor and the target protein. acs.org

Targeted covalent inhibitors (TCIs) are designed to first bind reversibly to a protein and then form a specific covalent bond, often with a nucleophilic amino acid residue like cysteine, lysine, or tyrosine. mdpi.comnih.gov This two-step process can lead to increased potency and selectivity compared to non-covalent inhibitors. mdpi.com The reactivity of the "warhead," the part of the molecule that forms the covalent bond, is a critical factor in the inhibitor's design and effectiveness. encyclopedia.pub While cysteine is a common target for covalent inhibitors, recent research has expanded to include other residues like tyrosine. acs.orgmdpi.com For instance, cyclic imine Mannich electrophiles have been investigated as potential warheads for specifically targeting tyrosine residues adjacent to an inhibitor's binding pocket. chemrxiv.org

The binding mechanism can significantly influence the biological activity of a compound. For example, the selectivity of tyrosine kinase inhibitors (TKIs) is determined by both non-covalent binding affinity and the rate of covalent bond formation. nih.gov Some inhibitors, like saxagliptin, are reversible covalent inhibitors, where the covalent complex can hydrolyze, allowing the target enzyme to be released. encyclopedia.pub

In the context of N-acyl-L-tyrosine derivatives, the structural features of the molecule are crucial for binding. Studies on N-beta-phenylpropionyl-L-tyrosine and its analogues suggest that the presence of a hydrophobic group (like a phenyl or cyclohexyl group), a peptide bond, a carbonyl group, and a phenolic hydroxyl or indolyl imino group are all important for their inhibitory effects. nih.gov These features likely contribute to the non-covalent interactions that position the molecule correctly for its biological activity.

Neurobiological Mechanisms

N-acyl-L-tyrosine and its analogues exert various effects on the nervous system, from modulating neuronal activity to influencing neurotransmitter metabolism.

Modulatory Effects on Neuronal Activity and Neurotransmission (based on N-beta-phenylpropionyl-L-tyrosine studies)

Research on the identifiable giant neuron (tonically autoactive neuron, or TAN) of the African giant snail, Achatina fulica Férussac, has provided insights into the inhibitory effects of N-beta-phenylpropionyl-L-tyrosine and its derivatives on neuronal excitability. These compounds have been shown to have marked inhibitory effects on this neuron. nih.gov

Structure-activity relationship studies have revealed key molecular features necessary for this inhibitory action. The presence of a hydrophobic binding group, such as a phenyl or cyclohexyl group, is critical. nih.gov The distance of this group from a peptide bond, an adjacent carbonyl group (acting as a proton acceptor), and a phenolic hydroxyl or indolyl imino group (acting as a proton donor) are all determining factors for the compound's effect. nih.govnih.gov

The following table summarizes the inhibitory effects of various N-beta-phenylpropionyl-L-tyrosine derivatives on the TAN neuron:

CompoundCritical Concentration (c.c.)Inhibitory EffectReference
N-beta-phenylpropionyl-L-tyrosine3 x 10⁻⁷ - 10⁻⁶ MMarked nih.gov
N-beta-cyclohexylpropionyl-L-tyrosine3 x 10⁻⁸ - 10⁻⁷ MStrongest nih.gov
N-beta-phenylpropionyl-L-tryptophan10⁻⁶ MMarked nih.gov
N-beta-cyclohexylpropionyl-L-tryptophan10⁻⁶ MMarked nih.gov
N-beta-phenylpropionyl-L-tyrosine amide3 x 10⁻⁷ - 10⁻⁶ MSimilar to parent compound nih.gov
N-beta-phenylpropionyl-N-methyl-L-tyrosineHigh concentrationNo effect nih.govnih.gov
N-gamma-Phenylbutyroyl-L-Tyr---No effect nih.gov
N-phenylacetyl-L-Tyr---No effect nih.gov

These findings suggest that specific structural arrangements are necessary for the observed neuronal inhibition, highlighting the importance of both the acyl chain and the amino acid moiety in the interaction with neuronal targets.

Influence on Neurotransmitter Synthesis and Catabolism

N-acyl-L-tyrosine compounds, particularly N-acetyl-L-tyrosine (NALT), are recognized for their role as precursors in the synthesis of catecholamine neurotransmitters. patsnap.combrcrecovery.com Once ingested, NALT is metabolized to L-tyrosine. patsnap.compatsnap.com This L-tyrosine then serves as a substrate for the enzyme tyrosine hydroxylase, which catalyzes the rate-limiting step in the synthesis of catecholamines. examine.comgssiweb.org

The metabolic pathway is as follows:

L-tyrosine is hydroxylated to L-DOPA (L-3,4-dihydroxyphenylalanine) by tyrosine hydroxylase. patsnap.com

L-DOPA is then decarboxylated to form dopamine . patsnap.com

Dopamine can be further converted to norepinephrine and epinephrine . patsnap.combrcrecovery.com

These neurotransmitters are essential for regulating mood, cognition, motivation, and the body's response to stress. patsnap.commindlabpro.com By providing a source of L-tyrosine, N-acyl-L-tyrosine compounds can support the production of these crucial neurochemicals, particularly during periods of high demand, such as under stress. patsnap.com

The degradation of N-acyl aromatic amino acids involves the hydrolysis of the amide bond to yield the corresponding fatty acid and aromatic amino acid. frontiersin.org Additionally, the aromatic amino acid moiety can be further metabolized. For example, L-tyrosine can be converted to L-DOPA and other neurotransmitters. frontiersin.org

Exploration in Models of Neurological Function and Stress Response

The role of L-tyrosine and its derivatives in mitigating the effects of stress on cognitive function has been a subject of investigation. During stressful situations, the brain's demand for catecholamines increases, which can lead to their depletion and subsequent impairment of cognitive performance. examine.commindlabpro.com

Supplementation with L-tyrosine has been shown to potentially alleviate some of the cognitive decline induced by acute stress. examine.com Studies suggest that by increasing the availability of this precursor, L-tyrosine supplementation may help maintain catecholamine levels, thereby supporting cognitive functions like memory and focus under stressful conditions. examine.commindlabpro.com

N-acetyl-L-tyrosine (NALT) has been proposed as an endogenous triggering factor for mitohormesis, a biological response where low levels of stress induce a protective effect. nih.gov Research indicates that NALT concentrations increase in response to heat stress in animals. nih.gov It is suggested that NALT can induce a small, transient increase in mitochondrial reactive oxygen species (ROS), which in turn activates protective cellular pathways like the FoxO and Keap1 pathways. nih.govmedchemexpress.com This leads to an enhanced expression of antioxidant enzymes, contributing to increased stress tolerance. nih.govmedchemexpress.com

Anti-inflammatory and Immunomodulatory Activities

N-acyl amino acids are emerging as important modulators of inflammatory and immune responses.

Modulation of Cytokine Production and Inflammatory Pathways (e.g., microglial phenotype modulation with related compounds)

N-acyl amino acids are part of a larger family of bioactive lipids that can influence inflammatory processes. researchgate.netresearchgate.net They have been shown to modulate the production of cytokines, which are key signaling molecules in the immune system. abcam.com For instance, some N-acyl amino acids have demonstrated the ability to reduce the levels of pro-inflammatory mediators like TNF-α and IL-6. researchgate.net

The endocannabinoid system, which includes N-acyl ethanolamines, plays a significant role in modulating immune cell function and has anti-inflammatory effects. nih.gov This system can suppress the activation of microglia, the primary immune cells of the central nervous system. nih.govmdpi.com Activated microglia can exist in different states, including a pro-inflammatory (M1) phenotype and an anti-inflammatory (M2) phenotype. mdpi.com The endocannabinoid system can modulate the polarization of microglia, potentially shifting them towards a more protective, anti-inflammatory state. nih.gov

While direct evidence for this compound is limited, related N-acyl amides have been shown to interact with components of the endocannabinoid system. nih.gov This suggests a potential mechanism by which N-acyl-L-tyrosine compounds could exert immunomodulatory effects, possibly through the modulation of microglial activity and cytokine production. For example, the activation of cannabinoid receptors, such as CB2 receptors expressed on microglia, can trigger anti-inflammatory signaling pathways. nih.govmdpi.com Furthermore, polyphenols, which share structural similarities with the tyrosine moiety, are known to modulate immune responses by downregulating pro-inflammatory pathways like NF-κB and influencing macrophage phenotype switching. mdpi.com

Mechanisms of Immunological Response Regulation

N-acyl lipids are recognized as significant mediators of various biological processes, including the modulation of immune function and stress responses. researchgate.net The immunological activities of N-acyl-L-tyrosine analogues are thought to be linked to their influence on key cellular signaling pathways that govern inflammation and immunity. While direct mechanistic studies on this compound are not extensively documented, the activities of related N-acyl lipids suggest a potential interaction with pathways such as those involving Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPK), and various pro-inflammatory cytokines.

The dysregulation of these signaling pathways is a hallmark of many inflammatory conditions. The ability of N-acyl compounds to modulate these pathways could underpin their immunoregulatory effects. For instance, the structural components of N-acyl-L-tyrosines, the fatty acid and the amino acid moiety, may interact with cellular receptors or enzymes that are critical nodes in these signaling cascades. This interaction could lead to a dampening of the inflammatory response, although the precise molecular targets and the full extent of these mechanisms for this compound remain an area for further investigation.

Antioxidant and Antiproliferative Activities

The phenolic hydroxyl group of the tyrosine residue and the lipophilic acyl chain in N-acyl-L-tyrosine derivatives contribute to their potential as antioxidant and antiproliferative agents.

Similar to other phenolic compounds, N-acyl-L-tyrosine derivatives are capable of acting as radical scavengers, a property that is crucial in mitigating oxidative stress. researchgate.netacademie-sciences.fr Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases.

The antioxidant capacity of these compounds is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. academie-sciences.fr Research on N-acyl-L-tyrosine analogues has indicated that structural features, such as the length and degree of unsaturation of the fatty acyl chain, can influence their antioxidant efficacy. academie-sciences.fr For example, the presence of double bonds in the alkyl chain has been reported to enhance radical scavenging activity. academie-sciences.fr This suggests that the "2-enoyl" feature of this compound, which indicates a double bond, may contribute positively to its antioxidant potential.

The mechanism of action is believed to involve the donation of a hydrogen atom from the phenolic hydroxyl group of the tyrosine moiety to stabilize free radicals, thereby interrupting oxidative chain reactions. academie-sciences.fr

Table 1: Factors Influencing the Radical Scavenging Activity of N-Acyl-L-tyrosine Analogues

Structural FeatureInfluence on Radical Scavenging ActivityReference
Phenolic Hydroxyl GroupEssential for hydrogen atom donation to free radicals. academie-sciences.fr
Acyl Chain UnsaturationThe presence of double bonds can enhance antioxidant activity. academie-sciences.fr
Acyl Chain LengthCan modulate the radical scavenging ability, with some studies showing a decrease in activity with longer saturated chains. academie-sciences.fr

N-acylated amino acids have garnered attention for their potential antiproliferative and anticancer effects. While specific studies on this compound are limited, research on related compounds provides insights into their possible mechanisms of action. For example, extracts from the marine seagrass Halophila stipulacea, which contain N-acetyl-L-tyrosine, have demonstrated statistically significant cytotoxicity against cancer cell lines in monolayer cultures and as multicellular spheroids. researchgate.netnih.gov

The proposed mechanisms for the antiproliferative effects of N-acyl amino acids include the induction of apoptosis, or programmed cell death. N-acetyl-L-tyrosine is described as having apoptosis-inducing activities. githubusercontent.com This process is critical for removing damaged or cancerous cells. The lipophilic nature of the acyl chain may facilitate the compound's entry into cells, where it can then interact with intracellular targets to trigger apoptotic pathways.

Furthermore, long-chain N-acyl-L-tyrosine compounds have been identified as a class of antibiotics, suggesting a broad range of bioactivities that could include effects on mammalian cell proliferation. acs.org The specific impact of this compound on the growth, viability, and induction of apoptosis in various cellular models warrants further dedicated research to elucidate its potential as a therapeutic agent.

Radical Scavenging Properties and Oxidative Stress Mitigation (similar to clovamide derivatives)

Other Potential Biological Activities (e.g., Antifouling, as observed with N-Acetyl-L-tyrosine)

Beyond immunomodulatory, antioxidant, and antiproliferative properties, N-acyl-L-tyrosine analogues may possess other specialized biological activities. A notable example is the antifouling activity observed with N-acetyl-L-tyrosine. nih.govsathyabama.ac.indntb.gov.ua Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a significant issue in marine environments.

Extracts from the marine seagrass Halophila stipulacea containing N-acetyl-L-tyrosine have shown a significant inhibitory effect on the settlement of Mytilus galloprovincialis larvae, a common biofouling organism. researchgate.netnih.gov This suggests that N-acyl-L-tyrosine derivatives could serve as environmentally friendly antifouling agents. The mechanism of this antifouling action may involve the disruption of signaling pathways in the fouling organisms or direct toxicity to them, preventing their attachment and growth on surfaces. The identification of N-acetyl-L-tyrosine from marine actinobacteria also points to its role as a potential natural antifouling compound. sathyabama.ac.in This opens up the possibility that other N-acyl-L-tyrosine derivatives, such as this compound, could exhibit similar properties.

Structure Activity Relationship Sar Studies of N Pentadec 2 Enoyl L Tyrosine Derivatives

Impact of the Acyl Chain Structure on Biological Activity

The length of the acyl chain is a crucial determinant of the biological activity of N-acyl-L-tyrosine derivatives. Research has shown that there is often an optimal chain length for maximum activity, a phenomenon referred to as the "cut-off effect". For instance, in a series of N-acyl L-DOPA monomeric surfactants, the radical scavenging ability was observed to increase up to a C12 chain and then decrease with further increases in chain length. researchgate.net This suggests that a specific lipophilicity is required for optimal interaction with the biological target.

Similarly, studies on N-acyl tyrosine surfactants have demonstrated that the C12 derivative exhibits the highest antibacterial activity among single-chain surfactants. researchgate.net Increasing the chain length beyond this point can lead to a decrease in activity. For example, in the context of antimicrobial activity against certain bacteria, a cut-off effect has been observed at C12 for gram-positive bacteria and at C8/C10 for gram-negative bacteria. academie-sciences.fr

The presence of unsaturation in the acyl chain also significantly impacts biological activity. The introduction of a double bond can enhance the potency of the compound. For example, an oleoyl (B10858665) (C18, one double bond) derivative of N-acyl tyrosine showed greater antibacterial activity than its saturated counterpart. researchgate.netacademie-sciences.fr This enhancement is attributed to the increased rigidity and altered conformation conferred by the double bond, which may facilitate a better fit into the binding site of the target molecule. academie-sciences.fr In some cases, the presence of unsaturation has also been linked to enhanced radical scavenging activity. academie-sciences.fr

Table 1: Effect of Acyl Chain Length on Biological Activity

Acyl Chain Chain Length Saturation Observed Activity Reference
Dodecanoyl C12 Saturated Optimum antibacterial activity researchgate.net
Pentadecenoyl C15 Unsaturated Potent inhibitor of autotaxin nih.gov
Oleoyl C18 Unsaturated Enhanced antibacterial activity over saturated analogue researchgate.netacademie-sciences.fr

The conformational flexibility of the acyl chain is another important aspect of its interaction with biological targets. The ability of the long hydrocarbon chain to adopt various spatial arrangements allows it to adapt to the shape of the binding site. While a certain degree of flexibility is necessary, excessive flexibility can be detrimental, leading to a loss of binding affinity due to an entropic penalty upon binding.

Docking studies of tyrosine-based inhibitors of autotaxin, which share structural similarities with N-pentadec-2-enoyl-L-tyrosine, have shown that while the long acyl chain can adopt a number of similarly scored conformations, these often lead to negligible differences in the orientation of the critical tyrosine linker and other key functional groups. nih.gov This suggests that the primary role of the acyl chain may be to anchor the molecule in a hydrophobic pocket, while other parts of the molecule are responsible for the specific interactions that determine biological activity.

Stereochemistry of the Double Bond (e.g., E-isomer in cinnamoyl derivatives[25])

Significance of the L-Tyrosine Moiety Modifications

The L-tyrosine head group of the molecule is not merely a passive anchor but an active participant in molecular recognition and biological activity. Modifications to its key functional groups—the phenolic hydroxyl group and the amino acid carboxyl group—have profound effects on the compound's properties.

The phenolic hydroxyl group of the L-tyrosine moiety is a key functional group that can participate in crucial hydrogen bonding interactions with biological targets. nih.gov The ability of this group to act as both a hydrogen bond donor and acceptor makes it a versatile point of interaction. In many biological systems, the presence of this hydroxyl group is essential for activity. For instance, in the context of certain neuronal inhibitors, a phenolic hydroxyl or an indolyl imino group (in the case of tryptophan derivatives) is considered a necessary structural feature for producing the desired effect. nih.gov The phosphorylation of this hydroxyl group is a common post-translational modification that can dramatically alter a protein's activity and signaling functions. wikipedia.org

The carboxyl group of the L-tyrosine moiety is another critical site for molecular interactions and can be modified to alter the compound's biological activity. Esterification of this group, for example, can impact the molecule's polarity and its ability to cross cell membranes. In some N-acyl tyrosine derivatives, the free carboxylic acid is important for activity. However, in other cases, converting the carboxylic acid to an amide can lead to compounds with similar or even enhanced potency. For example, N-beta-phenylpropionyl-L-tyrosine amide showed effects very similar to its corresponding carboxylic acid. nih.gov The nature of the substituent on the carboxyl group can play a key role in determining the potency and selectivity of the compound for its target. researchgate.net

Table 2: Impact of L-Tyrosine Moiety Modifications

Modification Functional Group Effect on Activity Reference
Absence/Modification Phenolic Hydroxyl Group Weak or no effect nih.gov
Amidation Amino Acid Carboxyl Group Similar activity to carboxylic acid nih.gov

Stereochemical Configuration of the L-Tyrosine Residue

The stereochemistry of the amino acid component is a critical determinant of the biological activity in N-acyl-amino acid derivatives. The naturally occurring L-configuration of tyrosine is fundamental to the molecule's ability to interact with its biological targets. ontosight.ai

Research on various N-acyl-amino acids has consistently highlighted the importance of the L-stereoisomer for optimal activity. mdpi.com For instance, studies on N-acyl-L-tyrosine derivatives have shown that the L-configuration is essential for their inhibitory effects on specific neuronal pathways. nih.gov The rigidity of the peptide bond and the defined spatial orientation of the side chain in the L-form are key to establishing a productive binding event.

Design Principles for Optimized Biological Potency and Selectivity

The development of this compound derivatives with enhanced therapeutic profiles relies on a set of well-defined design principles. These principles are derived from a deep understanding of the molecule's SAR and its interactions with biological targets.

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For N-acyl-L-tyrosine derivatives, key pharmacophoric features have been identified through extensive research.

These features generally include:

A hydrophobic acyl chain: The pentadecenoyl chain contributes to the lipophilicity of the molecule, facilitating its interaction with hydrophobic pockets in the target protein.

A hydrogen bond donor and acceptor: The amide linkage of the peptide bond serves as both a hydrogen bond donor (N-H) and acceptor (C=O).

A carbonyl group: The carbonyl group of the tyrosine residue acts as a hydrogen bond acceptor.

A phenolic hydroxyl group or an indolyl imino group: The phenolic hydroxyl group of tyrosine is a crucial hydrogen bond donor. nih.gov

The precise spatial arrangement of these pharmacophoric elements is critical for biological activity. Studies on related compounds have demonstrated that the presence of a phenyl or cyclohexyl group (as a hydrophobic binding element), a peptide bond, and a phenolic hydroxyl or indolyl imino group are essential for potent inhibitory effects. nih.gov

Table 1: Key Pharmacophoric Features of N-Acyl-L-Tyrosine Derivatives and Their Functions

Pharmacophoric FeatureFunction
Hydrophobic Acyl ChainInteracts with hydrophobic regions of the target protein.
Amide Linkage (Peptide Bond)Acts as both a hydrogen bond donor and acceptor.
Carbonyl Group (Tyrosine)Functions as a hydrogen bond acceptor.
Phenolic Hydroxyl Group (Tyrosine)Serves as a crucial hydrogen bond donor.

Computational Chemistry and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools in modern drug design. These methods provide detailed insights into the dynamic interactions between a ligand, such as this compound, and its biological target at an atomic level. mdpi.com

MD simulations can be used to:

Predict binding modes: Determine the most likely orientation of the ligand within the binding site of the target protein.

Estimate binding affinities: Calculate the free energy of binding, which provides a measure of the strength of the interaction.

Analyze conformational changes: Observe how the ligand and the protein adapt their shapes upon binding.

For example, MD simulations of N-acetyl-tyrosine with target enzymes have confirmed the stability of the ligand-protein complex. mdpi.com These simulations have also been used to study the permeation of tyrosine derivatives through lipid bilayers, providing valuable information about their bioavailability. nih.gov By understanding the intricate details of ligand-target interactions, researchers can rationally design new derivatives with improved potency and selectivity.

Strategies for Enhancing Receptor Binding Affinity and Functional Efficacy

Several strategies can be employed to enhance the binding affinity and functional efficacy of this compound derivatives. These strategies are often guided by the insights gained from SAR studies and computational modeling.

Modification of the Acyl Chain: The length and degree of unsaturation of the acyl chain can be varied to optimize hydrophobic interactions with the target protein. For instance, the introduction of a double bond can enhance antibacterial activity in some N-acyl tyrosine surfactants. academie-sciences.frresearchgate.net

Substitution on the Tyrosine Ring: Introducing substituents, such as halogens, onto the phenyl ring of tyrosine can lead to a significant increase in binding affinity. nih.gov This is often due to the formation of additional interactions, such as halogen bonds, with the receptor.

Cyclization: Constraining the conformation of the molecule through cyclization can reduce the entropic penalty of binding and enhance stability against enzymatic degradation. mdpi.com

Introduction of Additional Functional Groups: The addition of specific functional groups can create new interaction points with the receptor, thereby increasing binding affinity.

Table 2: Research Findings on Strategies to Enhance Biological Activity

StrategyExampleOutcomeReference
Acyl Chain ModificationIntroduction of a double bond in the oleoyl derivative of an N-acyl tyrosine surfactant.Enhanced antibacterial activity compared to the saturated analogue. researchgate.net
Ring SubstitutionIntroduction of iodine substituents onto cyclo(l-tyrosyl-l-tyrosine).Sub-μM binding affinity for the CYP121 enzyme and a complete shift to the high-spin state of the heme FeIII. nih.gov

By systematically applying these design principles and strategies, it is possible to develop novel this compound derivatives with optimized pharmacological properties for a range of therapeutic applications.

Preclinical Investigations and Translational Potential of N Pentadec 2 Enoyl L Tyrosine

In Vitro Cellular Models for Mechanistic Elucidation

In vitro models provide a controlled environment to dissect the molecular interactions of N-Pentadec-2-enoyl-L-tyrosine at the cellular level. These studies are fundamental for understanding how the compound influences specific cell types and signaling pathways.

The effects of N-acyl-tyrosine derivatives have been examined in various cell lines to understand their cell-specific activities.

Macrophages: Macrophages are key players in the inflammatory response. Studies using macrophage cell lines have investigated how N-acyl amino acid derivatives can modulate inflammatory signaling. For instance, the inhibition of protein tyrosine phosphatase N2 (PTPN2), a negative regulator of cytokine signaling, has been shown to enhance the proinflammatory response in macrophages. nih.gov This highlights the importance of tyrosine-related signaling pathways in regulating macrophage function.

Microglial Cells: As the resident immune cells of the central nervous system, microglia are central to neuroinflammation and are implicated in neurodegenerative diseases. frontiersin.org Immortalized microglial cell lines, such as HMC3 and BV2 cells, serve as valuable models to study the effects of compounds on neuroinflammatory processes. atcc.orgcytion.com These cell lines retain many characteristics of primary microglia and can be used to investigate how substances influence microglial activation and the release of inflammatory mediators. atcc.orgcytion.com The human microglial cell line HMC3, for example, expresses the microglia/macrophage marker IBA1 and can be induced to express markers of activated microglia. atcc.org Similarly, the murine BV2 cell line is a widely used substitute for primary microglia in studies on neurodegeneration and inflammation. cytion.com

Cancer Cell Lines: The role of N-acyl amino acid derivatives has also been explored in the context of cancer. For example, N-acetyl-L-tyrosine has been shown to decrease tumor volume in a mouse xenograft model using HCT116 human colon cancer cells. caymanchem.com Such studies in cancer cell lines are crucial for identifying potential anti-cancer properties and the underlying mechanisms, which may involve the modulation of cell survival and proliferation pathways.

Table 1: Overview of Cell Lines Used in Related Research

Cell LineOriginCell TypeRelevance to this compound Research
THP-1HumanMonocytic Leukemia (differentiated into macrophages)Modeling macrophage response to inflammatory stimuli. mdpi.com
HMC3HumanMicrogliaStudying neuroinflammatory processes and microglial activation. atcc.org
BV2MurineMicrogliaInvestigating neurodegeneration and neuroinflammation. cytion.com
HCT116HumanColon CarcinomaAssessing anti-cancer potential. caymanchem.com

To understand the specific molecular targets of this compound, various biochemical and molecular assays are employed.

Receptor Binding Assays: These assays are used to determine if a compound directly interacts with specific cellular receptors. For instance, binding assays on cannabinoid receptors (CB1 and CB2) have been performed for related fatty acid-drug conjugates. unibo.it Such assays are critical to identify direct molecular targets and initiate the characterization of the signaling cascade. Receptor tyrosine kinases (RTKs) are another important class of receptors whose activity is tightly regulated, and their modulation can impact cellular growth, differentiation, and metabolism. nih.gov

Enzyme Activity Assays: The activity of key enzymes can be modulated by N-acyl-tyrosine derivatives. For example, phenylalanine hydroxylase (PAH) is the enzyme deficient in phenylketonuria (PKU), leading to an inability to convert phenylalanine to tyrosine. nih.govaecom.com.es Assays measuring the activity of enzymes like tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, are also relevant for understanding the neurological effects of tyrosine derivatives. nih.gov

Gene Expression Modulation: The effect of a compound on the expression of specific genes provides insight into its mechanism of action. Studies have shown that N-acyl amino acid derivatives can influence the expression of genes involved in inflammation and stress responses. For instance, N-acetyl-L-tyrosine has been shown to activate FoxO-dependent gene expression. embopress.org Furthermore, the transcription factor NRF2, which regulates the expression of anti-inflammatory and antioxidant genes, is a key therapeutic target in neurodegenerative diseases. nih.gov Analyzing changes in gene expression in response to this compound can reveal its impact on cellular pathways related to inflammation, oxidative stress, and metabolism.

Studies in Specific Cell Lines (e.g., macrophages, microglial cells[24], cancer cell lines[16])

In Vivo Animal Models for Efficacy and Mechanistic Validation

Animal models are indispensable for evaluating the physiological effects and therapeutic efficacy of this compound in a whole-organism context.

Rodent models are widely used to study complex diseases and to test the in vivo effects of potential therapeutics.

Metabolic Disorder Models: Mouse models of metabolic disorders, such as type 1 diabetes and hepatorenal tyrosinemia, are valuable for investigating the therapeutic potential of compounds targeting metabolic pathways. nih.govnih.gov For example, inhibitors of tyrosine protein-kinase 2 (TYK2) have been shown to reduce inflammation and delay the onset of type 1 diabetes in mouse models. nih.gov

Stress Models: The impact of tyrosine and its derivatives on the stress response has been extensively studied in rodent models. nih.gov Chronic stress models in mice, for instance, have demonstrated that L-tyrosine supplementation can suppress stress-induced decreases in locomotor activity and cognitive function, and can normalize levels of key neurotransmitters. nih.gov N-acetyl-L-tyrosine has also been shown to increase stress tolerance in mice. embopress.org

PKU Models: The Pah-enu2 mouse model is a well-established model for phenylketonuria (PKU), exhibiting severe hyperphenylalaninemia and the associated neurological symptoms. jax.org This model is crucial for testing therapies aimed at correcting the metabolic and neurological deficits in PKU. jax.org

Table 2: Rodent Models in Related Research

Rodent ModelDisease/Condition ModeledKey Findings with Related Compounds
RIP-LCMV-GP and NOD miceType 1 DiabetesTYK2 inhibitors reduced inflammation and delayed disease onset. nih.gov
Chronic unpredictable stress model (BALB/c mice)Chronic StressL-tyrosine supplementation suppressed stress-induced behavioral and neurochemical changes. nih.gov
Pah-enu2 mousePhenylketonuria (PKU)Exhibits key features of PKU, making it suitable for testing novel therapies. jax.org

While no specific studies on this compound in snail neurons were found, these and other non-mammalian models are valuable for fundamental neurobiological research due to their simpler nervous systems. They can be used to study basic mechanisms of neuronal signaling and synaptic plasticity that may be relevant to the action of novel neuroactive compounds.

Given the link between inflammation and neurodegenerative diseases like Alzheimer's and Parkinson's, animal models of these conditions are critical for evaluating the therapeutic potential of this compound. nih.goveco-vector.com These models often involve the administration of neurotoxins or utilize genetic modifications to replicate aspects of the human diseases. nih.gov The activation of protective pathways, such as the NRF2 signaling pathway, has shown promise in various models of neurodegeneration. nih.gov Investigating the effects of this compound in these models could provide crucial insights into its potential as a neuroprotective and anti-inflammatory agent.

Non-Mammalian Models for Specific Biological Investigations (e.g., snail neurons for neurobiological studies[20])

Advanced Approaches for Biodistribution and Metabolism in Preclinical Settings

The lipophilic nature of the long fatty acyl chain combined with the hydrophilic amino acid moiety gives this compound distinct physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME). To characterize these processes, researchers utilize sophisticated techniques, including the use of labeled compounds and advanced analytical methods.

To non-invasively track the biodistribution of N-acyl amino acids like this compound in vivo, researchers often employ isotopically labeled versions of the molecule. This involves replacing one or more atoms with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H) or with a radioactive isotope (e.g., ³H, ¹⁴C, ¹⁸F). researchgate.netnih.govnih.gov

Radiolabeling with positron-emitting isotopes such as ¹⁸F allows for in vivo imaging using Positron Emission Tomography (PET). For instance, studies on ¹⁸F-labeled prodrugs of O-(2-fluoroethyl)-L-tyrosine (FET), such as N-acetyl-O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (AcFET), provide insights into how N-acylation affects biodistribution. nih.govnih.gov These studies have shown that while the acetylated form has negligible uptake in certain cancer cells, its in vivo hydrolysis can release the parent amino acid derivative for imaging purposes. nih.govnih.gov

Preclinical biodistribution studies of radiolabeled amino acid tracers typically show significant accumulation in organs with high protein synthesis or specific transport systems, such as the pancreas and kidneys, with excretion occurring primarily through the urine. snmjournals.orgsnmjournals.org For example, investigations into ¹⁸F-labeled branched-chain amino acids revealed pronounced uptake in these organs. snmjournals.orgsnmjournals.org It is plausible that a radiolabeled form of this compound would exhibit a distribution pattern influenced by both its lipid and amino acid components, potentially showing affinity for tissues with high lipid metabolism in addition to the typical amino acid distribution sites.

The use of stable isotope labeling, such as with ¹³C or ¹⁵N, is another powerful technique. These labeled compounds can be administered in preclinical models, and their metabolic fate can be traced using mass spectrometry-based methods. researchgate.netacs.org This approach allows for the identification and quantification of metabolites in various tissues and biofluids, providing a detailed map of the compound's metabolic pathways.

Table 1: Illustrative Biodistribution Data for a Radiolabeled N-Acyl Amino Acid Analogue in Rodent Models

TissueUptake (% Injected Dose/gram) at 60 min post-injection
Blood0.5 ± 0.1
Heart1.2 ± 0.3
Lungs1.5 ± 0.4
Liver3.0 ± 0.8
Spleen1.8 ± 0.5
Kidneys15.0 ± 3.5
Pancreas20.0 ± 4.2
Muscle0.8 ± 0.2
Brain0.2 ± 0.05
Bone1.0 ± 0.3

Note: This table presents hypothetical data based on typical findings for radiolabeled amino acid derivatives in preclinical studies to illustrate potential distribution patterns. Actual values for this compound would require specific experimental determination.

The metabolic fate of this compound is expected to be governed by enzymes that act on N-acyl amino acids. nih.gov The primary route of degradation is the hydrolysis of the amide bond, which separates the fatty acid (pentadec-2-enoic acid) from the L-tyrosine. frontiersin.org Two key enzymes have been identified to play a significant role in the metabolism of NAAAs: Fatty Acid Amide Hydrolase (FAAH) and Peptidase M20 Domain Containing 1 (PM20D1). elifesciences.orgnih.gov

Fatty Acid Amide Hydrolase (FAAH) is an intracellular enzyme known to hydrolyze a variety of fatty acid amides. nih.govelifesciences.org While its substrate specificity can vary, it has been shown to act on long-chain N-acyl-amides. nih.gov FAAH is a potential candidate for the intracellular degradation of this compound, breaking it down into its constituent parts. elifesciences.orgnih.gov

Peptidase M20 Domain Containing 1 (PM20D1) is a secreted enzyme that can function both as a synthase and a hydrolase for N-acyl amino acids in the extracellular space and circulation. genecards.orgpnas.orgnih.gov PM20D1 has been shown to hydrolyze N-oleoyl-L-tyrosine, a structurally similar compound, to L-tyrosine and oleic acid. genecards.org This suggests that PM20D1 is a likely enzyme for the extracellular degradation of this compound. genecards.orgpnas.org

The metabolism of this compound can also involve modifications to the fatty acid or the tyrosine moiety. frontiersin.org The unsaturated pentadec-2-enoyl chain may undergo further metabolism through pathways such as β-oxidation, similar to other fatty acids. mdpi.com The tyrosine component, once cleaved, would enter the endogenous pool of this amino acid and be subject to its normal metabolic pathways, including protein synthesis or degradation into various other metabolites. frontiersin.org

The study of NAAA metabolism often employs liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites in biological samples. elifesciences.orgbiorxiv.orgasm.org By incubating the compound with tissue homogenates or purified enzymes and analyzing the resulting products, researchers can determine the specific enzymes responsible for its degradation and the metabolic pathways involved. elifesciences.org

Table 2: Key Enzymes in the Metabolism of N-Acyl Amino Acids and Their Potential Role in the Degradation of this compound

EnzymeLocationPrimary ActionRelevance to this compound
Fatty Acid Amide Hydrolase (FAAH)IntracellularHydrolysis of amide bondLikely involved in the intracellular breakdown to pentadec-2-enoic acid and L-tyrosine. elifesciences.orgnih.gov
Peptidase M20 Domain Containing 1 (PM20D1)Extracellular/CirculatingHydrolysis and synthesis of amide bondA primary candidate for extracellular hydrolysis in the bloodstream and tissues. genecards.orgpnas.orgnih.gov
Other Acylases/AmidohydrolasesVariousHydrolysis of N-acyl bondsMay contribute to the overall metabolic clearance of the compound. nih.govfrontiersin.org
Cytochrome P450 EnzymesIntracellular (e.g., liver)Oxidation of fatty acidsPotentially involved in modifying the pentadec-2-enoyl fatty acid chain. biorxiv.org

Future Research Directions and Emerging Opportunities in N Pentadec 2 Enoyl L Tyrosine Research

Integration with Advanced "Omics" Technologies

To understand the molecular mechanisms of N-Pentadec-2-enoyl-L-tyrosine, its interaction with biological systems could be explored using "omics" technologies. These approaches offer a holistic view of the molecular changes occurring within an organism, tissue, or cell in response to the compound.

Proteomics and metabolomics would be crucial in identifying the protein targets and metabolic pathways modulated by this compound.

Proteomics: Techniques such as affinity chromatography coupled with mass spectrometry could identify specific proteins that bind to this compound. Subsequent analysis of changes in the proteome of cells or tissues treated with the compound would reveal its impact on protein expression and post-translational modifications.

Metabolomics: Untargeted and targeted metabolomic analyses would help to map the metabolic fingerprint of this compound activity. nih.gov This could uncover alterations in key metabolic pathways, such as amino acid or lipid metabolism, providing insights into its physiological role. nih.govnih.gov

"Omics" TechnologyPotential Application in this compound ResearchExpected Insights
Proteomics Identification of direct protein binding partners.Understanding of the compound's molecular targets.
Analysis of global protein expression changes.Revelation of affected cellular processes and pathways.
Metabolomics Profiling of metabolic changes in response to the compound.Elucidation of the compound's impact on cellular metabolism.
Identification of downstream metabolic products.Understanding of the compound's metabolic fate and byproducts.

Transcriptomic studies, such as RNA sequencing, would provide a comprehensive picture of the changes in gene expression induced by this compound. uniovi.esresearchgate.net This could help in identifying the signaling pathways and transcription factors that are activated or inhibited by the compound. researchgate.net For instance, studies on L-tyrosine have shown that its administration can alter the expression of genes involved in brain function and metabolism. nih.gov Similar investigations for this compound could pinpoint its specific genetic targets.

Proteomics and Metabolomics for Comprehensive Pathway Analysis

Development of Novel Analogs and Derivatives

Once the structure-activity relationships of this compound are better understood, the development of novel analogs and derivatives could lead to compounds with enhanced properties.

Based on the initial biological activity data, medicinal chemists could rationally design second-generation compounds. This would involve modifying the N-acyl chain length, the unsaturation pattern, or the tyrosine moiety to improve potency, selectivity, and pharmacokinetic properties. For example, research on other L-tyrosine derivatives has shown that modifications to the molecule can significantly impact its biological activity. nih.govacademie-sciences.fr

Creating hybrid molecules or conjugates by linking this compound to other pharmacologically active molecules is another promising avenue. nih.govunibo.it This strategy could result in dual-acting compounds or improve the targeting of the molecule to specific tissues or cells. mdpi.com For instance, conjugation to a peptide could enhance its cellular uptake or stability. nih.gov

Compound TypePotential AdvantageExample of a Similar Approach
Second-Generation Analogs Improved potency, selectivity, and pharmacokinetics.Development of potent and selective PPARgamma agonists from N-(2-benzoylphenyl)-L-tyrosine. nih.govnih.gov
Hybrid Molecules Dual-acting compounds with synergistic effects.Creation of peptide-drug conjugates for targeted therapy. nih.gov
Conjugates Enhanced delivery and targeting to specific tissues.Conjugation of L-tyrosine to chitosan (B1678972) for improved CO2/N2 separation. mdpi.com

Rational Design of Second-Generation Compounds with Enhanced Properties

Methodological Advancements in Synthesis and Analytical Techniques

Efficient and scalable synthesis methods are essential for the future development and potential commercialization of this compound and its analogs.

Advancements in synthetic organic chemistry could lead to more efficient and stereoselective routes for its production. google.com Furthermore, the development of more sensitive and specific analytical techniques will be crucial for its detection and quantification in biological samples, which is fundamental for pharmacokinetic and pharmacodynamic studies. The use of L-tyrosine loaded nanoparticles as a catalyst in synthesis is an example of an innovative approach that could be explored. rsc.org

Continuous Flow Chemistry and Automation in Synthesis

The traditional batch synthesis of specific N-acyl amino acids like this compound can be laborious and challenging to scale up. Future progress in this area will likely depend on the adoption of modern synthetic methodologies such as continuous flow chemistry and automation.

Continuous flow synthesis offers several advantages over traditional batch methods, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for higher yields and purity. mpg.de This methodology allows for the telescoping of multiple reaction steps, which eliminates the need for intermediate purification, significantly shortens reaction times, and boosts process productivity. mpg.de For the synthesis of this compound, a flow process could be designed by merging key reaction steps, such as the acylation of the L-tyrosine moiety. The use of static mixers within a continuous process can overcome issues of poor reaction uniformity and heat exchange, which is particularly beneficial for reactions involving high-viscosity materials. google.com

Automation, particularly through parallel-array synthesizers, can further accelerate the generation of this compound derivatives and related compounds. nih.gov Automated solid-phase synthesis, a technique already established for creating linear nitrogen-linked compounds and modified peptides, could be adapted for this purpose. nih.govrsc.org This approach would enable the high-throughput synthesis of a library of analogues, facilitating structure-activity relationship (SAR) studies to optimize biological activity.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for N-Acyl Amino Acid Production

FeatureBatch SynthesisContinuous Flow Synthesis
Scalability Often challenging, requires process re-optimization.More straightforward, scaling by running longer or using larger reactors.
Safety Higher risk due to large volumes of reagents and potential for thermal runaway.Inherently safer with small reaction volumes at any given time.
Reproducibility Can be variable due to mixing and temperature gradients.High, due to precise control over reaction parameters.
Productivity Lower, limited by reaction and workup times.Higher, enables telescoped reactions and reduces downtime. mpg.de
Purity May require extensive purification due to side-product formation.Often results in higher purity products with fewer side reactions.

Miniaturized and High-Throughput Screening Assays

To efficiently explore the biological functions of this compound and its analogues, miniaturized and high-throughput screening (HTS) assays are indispensable. These technologies allow for the rapid testing of thousands of compounds, using minimal amounts of material. researchgate.net

Given that N-acyl amino acids are part of the broader family of lipid signaling molecules, a key area of investigation is their interaction with protein targets. wikipedia.orgmdpi.com Novel HTS methods for monitoring protein-lipid interactions are crucial. For instance, the Cell surface Liposome Binding (CLiB) assay, which utilizes yeast surface display and flow cytometry, can analyze over 10,000 clones in parallel to identify and characterize lipid-binding domains. biorxiv.orgbiorxiv.org Such an approach could be used to screen a library of proteins to identify potential receptors or binding partners for this compound. Other established techniques like surface plasmon resonance (SPR) remain the gold standard for quantitatively measuring the affinity of protein-lipid interactions. nih.gov

Furthermore, developing HTS assays to assess the functional consequences of these interactions is vital. This could involve cell-based assays that measure downstream signaling events or enzymatic assays if this compound is found to modulate enzyme activity. plos.orgnih.gov Fluorogenic assays, for example, can be adapted to a broad range of chemistries to test for the formation or disappearance of amino acids, providing a means to screen for hydrolase or synthetase activity related to NAAA metabolism. srce.hr The development of miniaturized screening formats, such as those using 384-well microtiter plates, leads to considerable savings in reagents and allows for faster characterization. nih.gov

Challenges and Perspectives in Translating this compound Research to Biotechnological and Pharmaceutical Applications

Translating promising basic research on a novel compound into a tangible biotechnological or pharmaceutical product is a complex process fraught with challenges. For this compound, these hurdles primarily involve ensuring target specificity and developing effective delivery methods.

Addressing Specificity and Off-Target Effects

Lipid signaling pathways are notoriously complex, with individual molecules often interacting with multiple receptors and enzymes. wikipedia.orgqiagen.com N-acyl amino acids, as a class, are known to interact with a variety of targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes like fatty acid amide hydrolase (FAAH). pnas.orgmdpi.comnih.gov A significant challenge for the therapeutic development of this compound is to ensure it acts specifically on its intended target to elicit a desired therapeutic effect without causing unwanted side effects through off-target interactions.

Off-target effects can arise if the compound binds to unintended proteins, which may have a similar structural motif to the primary target. plos.orgajou.ac.kr To mitigate this, a thorough understanding of the compound's interactome is necessary. This can be achieved through a combination of computational docking studies and experimental screening against panels of receptors and enzymes. nih.gov Should off-target effects be identified, medicinal chemistry efforts can be directed toward modifying the structure of this compound to enhance its selectivity. Lowering the effective concentration of the compound by increasing its potency is another strategy to minimize the risk of off-target effects. ajou.ac.kr

Overcoming Bioavailability and Delivery Hurdles in Preclinical Models

A major obstacle in the development of many promising therapeutic agents, particularly lipid-based molecules, is poor bioavailability. drug-dev.comfrontiersin.org Oral bioavailability is often limited by factors such as low aqueous solubility, degradation by digestive enzymes, and poor permeation across the intestinal membrane. nih.gov N-acyl amino acids, due to their amphipathic nature, face these challenges.

To overcome these hurdles, formulation strategies using lipid-based drug delivery systems (LBDDS) have emerged as a promising approach. drug-dev.comfrontiersin.org These systems can enhance the solubility and stability of the drug, protecting it from enzymatic degradation and facilitating its transport across biological membranes. acs.orgnih.gov

Table 2: Strategies to Enhance Bioavailability of N-Acyl Amino Acids in Preclinical Models

StrategyMechanism of ActionPotential Application for this compound
Lipid-Based Formulations (e.g., SMEDDS/SNEDDS) Improves solubility and dissolution rate; protects against enzymatic degradation; promotes lymphatic uptake. frontiersin.orgFormulation of this compound in self-emulsifying systems for oral administration.
Nanoparticle Encapsulation Encapsulates the drug to protect it, can be surface-modified for targeted delivery, and improves circulation time. nih.govnih.govEncapsulation in lipid nanoparticles (LNPs) or polymeric nanoparticles to improve systemic delivery and potentially target specific tissues.
Chemical Modification (Prodrugs) Attaching a promoiety to improve properties like lipophilicity, which is then cleaved in vivo to release the active drug. hilarispublisher.comSynthesis of a more lipophilic or stable prodrug of this compound to enhance membrane permeation.
Use of Permeation Enhancers Co-administration with agents that transiently open tight junctions between intestinal cells or fluidize cell membranes. nih.govhilarispublisher.comN-acyl amino acids themselves have been shown to act as permeation enhancers, a property that could be inherent or optimized. nih.gov

The successful translation of this compound research will depend on systematically addressing these challenges. The use of appropriate animal models is critical for evaluating bioavailability and testing the efficacy and safety of different delivery systems. researchgate.net A multi-pronged approach combining rational drug design, advanced formulation science, and rigorous preclinical testing will be essential to unlock the full therapeutic potential of this compound.

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